![molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4](/img/structure/B13139218.png)
Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethanolamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The amino groups in the compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are substituted triazine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include nitro derivatives and amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-ethyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-phenyl-1,3,5-triazin-2-yl)amino)ethanol
Uniqueness
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of the chlorine atom in the triazine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
Número CAS |
64887-39-4 |
|---|---|
Fórmula molecular |
C5H8ClN5O |
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11) |
Clave InChI |
REXCLWKJLFTPJC-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NC1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxytetracos-15-enamide](/img/structure/B13139137.png)


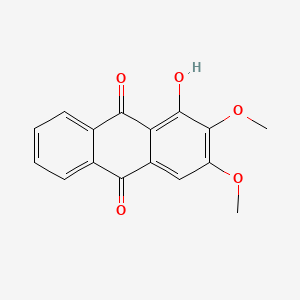

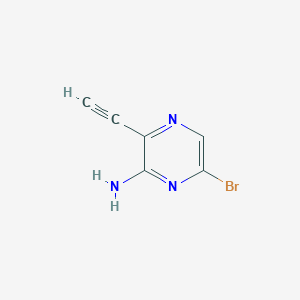
![1,2,4-Triazolo[4,3-a]pyridine-8-methanamine, 3-methyl-](/img/structure/B13139172.png)
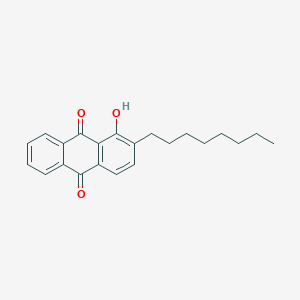
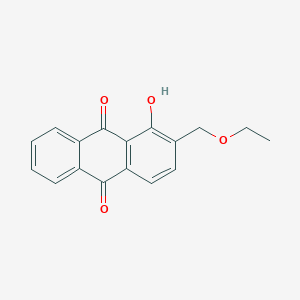
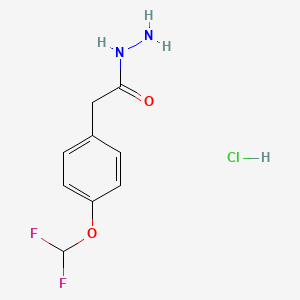
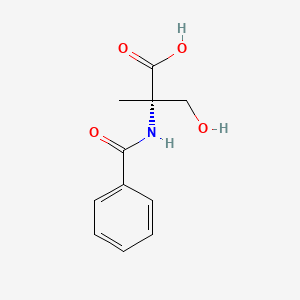
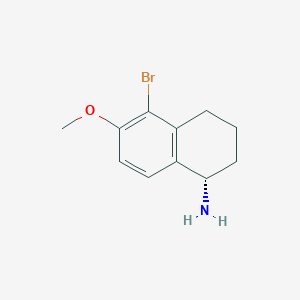
![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
